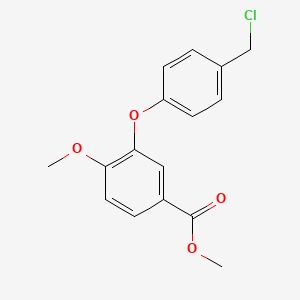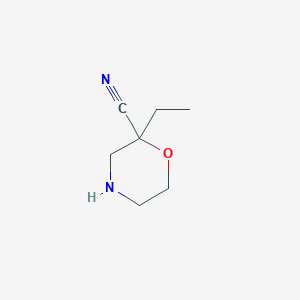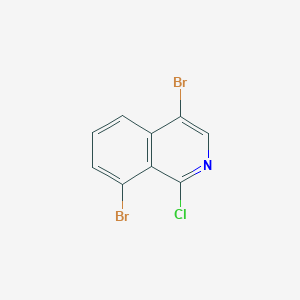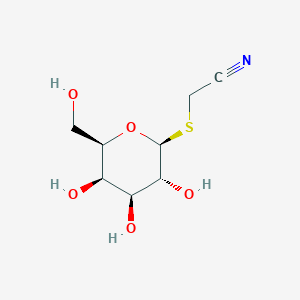
Cyanomethyl-1-thio-B-D-galactopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyanomethyl-1-thio-B-D-galactopyranoside is a synthetic glycosylating agent used to modify sugars in various ways. It is known for its ability to introduce glycosyl groups into molecules, making it a valuable tool in carbohydrate chemistry and related fields .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyanomethyl-1-thio-B-D-galactopyranoside can be synthesized through several methods. One common approach involves the reaction of galactose derivatives with cyanomethyl thiol under specific conditions. The reaction typically requires a catalyst and is carried out at controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes purification steps to remove impurities and ensure the compound meets the required standards for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Cyanomethyl-1-thio-B-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to form different products.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide, hydrochloric acid, and various oxidizing and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Cyanomethyl-1-thio-B-D-galactopyranoside has a wide range of applications in scientific research:
Chemistry: It is used as a glycosylating agent to modify sugars and study carbohydrate chemistry.
Biology: The compound is employed in the synthesis of glycoproteins and other biologically relevant molecules.
Industry: This compound is used in the production of various chemical products and materials
Wirkmechanismus
The mechanism of action of Cyanomethyl-1-thio-B-D-galactopyranoside involves its ability to act as a glycosyl donor. It interacts with acceptor molecules, transferring the glycosyl group to form glycosidic bonds. This process is facilitated by specific enzymes and catalysts that enhance the reaction efficiency .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl-1-thio-B-D-galactopyranoside: Another glycosylating agent with similar properties but different reactivity.
Phenyl-1-thio-B-D-galactopyranoside: Used in similar applications but has distinct chemical properties.
Uniqueness
Cyanomethyl-1-thio-B-D-galactopyranoside is unique due to its specific structure, which allows for efficient glycosylation reactions. Its cyanomethyl group provides distinct reactivity compared to other glycosylating agents, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
61145-34-4 |
|---|---|
Molekularformel |
C8H13NO5S |
Molekulargewicht |
235.26 g/mol |
IUPAC-Name |
2-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C8H13NO5S/c9-1-2-15-8-7(13)6(12)5(11)4(3-10)14-8/h4-8,10-13H,2-3H2/t4-,5+,6+,7-,8+/m1/s1 |
InChI-Schlüssel |
SUMVMYXGZNTTJM-HNEXDWKRSA-N |
Isomerische SMILES |
C(C#N)S[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |
Kanonische SMILES |
C(C#N)SC1C(C(C(C(O1)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


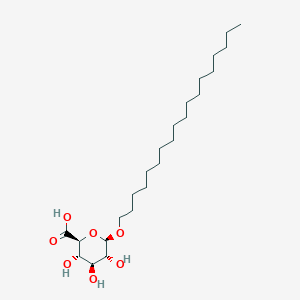
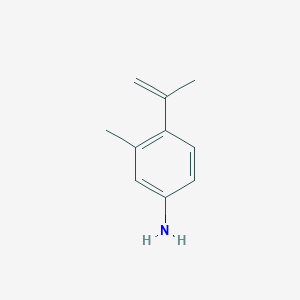
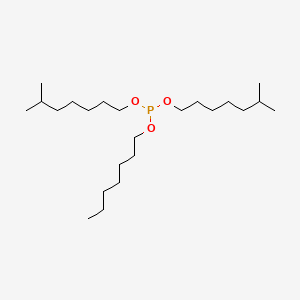
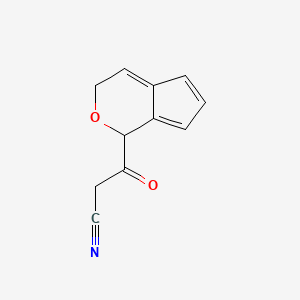
![5-[[6-[(4-Methylpiperidin-4-yl)methylamino]pyrimidin-4-yl]amino]pyrazine-2-carbonitrile](/img/structure/B12338010.png)
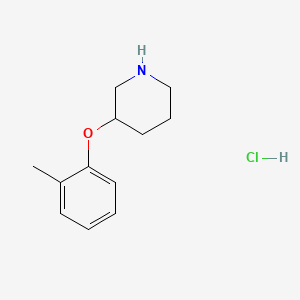
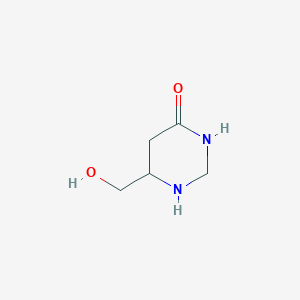
![tert-butyl rac-{[(1R,3R)-3-aminocyclohexyl]methyl}carbamate hydrochloride](/img/structure/B12338039.png)
![2-Chloro-5-methyl-6a,7,8,9-tetrahydropyrrolo[2,1-h]pteridin-6(5h)-one](/img/structure/B12338047.png)
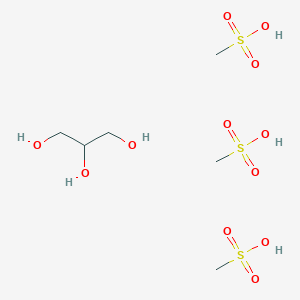
![1-Pyrrolidinecarboxylic acid, 3-methyl-4-[2-(3-methyl-5-isoxazolyl)acetyl]-, 1,1-dimethylethyl ester, (3R,4R)-rel-](/img/structure/B12338064.png)
